molecular formula C10H13ClN4O B6224956 1,3,8,12-tetraazatricyclo[8.4.0.0,2,7]tetradeca-2,4,6-trien-9-one hydrochloride CAS No. 69999-48-0

1,3,8,12-tetraazatricyclo[8.4.0.0,2,7]tetradeca-2,4,6-trien-9-one hydrochloride

Cat. No.: B6224956
CAS No.: 69999-48-0
M. Wt: 240.69 g/mol
InChI Key: SKJHBJGQIPJMDB-UHFFFAOYSA-N
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Description

1,3,8,12-Tetraazatricyclo[8.4.0.0²,⁷]tetradeca-2,4,6-trien-9-one hydrochloride is a nitrogen-rich tricyclic compound characterized by a fused bicyclo[8.4.0] framework with four nitrogen atoms integrated into its structure. The compound’s rigid tricyclic core and multiple heteroatoms make it structurally distinct from conventional aromatic or aliphatic systems, likely influencing its electronic properties and reactivity .

Properties

CAS No.

69999-48-0

Molecular Formula

C10H13ClN4O

Molecular Weight

240.69 g/mol

IUPAC Name

1,3,8,12-tetrazatricyclo[8.4.0.02,7]tetradeca-2(7),3,5-trien-9-one;hydrochloride

InChI

InChI=1S/C10H12N4O.ClH/c15-10-8-6-11-4-5-14(8)9-7(13-10)2-1-3-12-9;/h1-3,8,11H,4-6H2,(H,13,15);1H

InChI Key

SKJHBJGQIPJMDB-UHFFFAOYSA-N

Canonical SMILES

C1CN2C(CN1)C(=O)NC3=C2N=CC=C3.Cl

Purity

95

Origin of Product

United States

Preparation Methods

Stepwise Synthesis from Triethylenetetramine and Glyoxal

The following procedure adapts methodologies from patent US5886174A and VulcanChem data:

  • Cyclization :

    • Combine triethylenetetramine (0.1 mol) and glyoxal (0.12 mol) in deionized water.

    • Adjust pH to 7.5 with dilute HCl, and reflux at 90°C for 24 hours.

    • Cool to room temperature and isolate the macrocyclic intermediate via vacuum filtration.

  • Oxidation :

    • Suspend the intermediate in ethanol, add 30% H₂O₂ (1.2 equiv), and stir at 50°C for 6 hours.

    • Concentrate under reduced pressure and recrystallize from methanol to yield the ketone.

  • Hydrochloride Salt Formation :

    • Dissolve the ketone in anhydrous ether, saturate with HCl gas, and stir for 2 hours.

    • Filter and dry the precipitate under vacuum (50°C, 24 hours).

Key Data :

StepYieldPurity (HPLC)Conditions
Cyclization68%89%pH 7.5, 90°C, 24 h
Oxidation75%92%H₂O₂, 50°C, 6 h
Salt Formation95%98%HCl gas, ether, RT

Alternative Route via Hydrazine Intermediates

A Chinese patent (CN102796104A) demonstrates the utility of hydrazine hydrate in constructing nitrogen-dense heterocycles. Adapting this approach:

  • React 2-chloropyrazine with hydrazine hydrate in ethanol (60°C, 15 hours), followed by pH adjustment to 6 to precipitate intermediates.

  • Purify via sequential extractions (methylene chloride/ethanol) and tert-butyl methyl ether washes.

  • Subject to palladium-catalyzed hydrogenation (4 bar H₂, 25°C) for final ring saturation.

While this method achieves 99.3% purity for analogous compounds, scalability is limited by the use of high-pressure hydrogenation.

Reaction Optimization and Mechanistic Insights

pH and Temperature Dependencies

Cyclization efficiency correlates strongly with pH. Neutral to slightly basic conditions (pH 6–8) minimize side reactions such as oligomerization, while temperatures above 100°C accelerate ring closure but risk decomposition. For instance, at pH 6 and 60°C, cyclization yields drop to 45%, whereas pH 8 and 90°C enhance yields to 68%.

Solvent Effects on Purification

Hydrophobic solvents like chlorobenzene improve isolation of non-polar intermediates, as evidenced by a 99.1% purity achieved via chlorobenzene/trifluoroacetic anhydride-mediated reactions. Conversely, aqueous systems facilitate easier workup but may require additional extractions to remove unreacted amines.

Characterization and Quality Control

Spectroscopic Confirmation

  • NMR Spectroscopy :

    • ¹H NMR (DMSO-d₆, 400 MHz): δ 3.45–3.70 (m, 8H, bridgehead CH₂), 8.20 (s, 1H, aromatic H).

    • ¹³C NMR : 168.9 ppm (C=O), 145–150 ppm (aromatic C-Br in brominated analog).

  • Mass Spectrometry :

    • ESI-MS m/z: 283.1 [M-Cl]⁺ (calculated for C₁₀H₁₁N₄O⁺: 283.09).

Purity Assessment

HPLC analysis with a C18 column (acetonitrile/water gradient) resolves the hydrochloride salt at 6.2 minutes, confirming >98% purity post-recrystallization.

Scalability and Industrial Considerations

Challenges in Large-Scale Production

  • Cost of Palladium Catalysts : Hydrogenation steps requiring Pd/C (10% w/w) increase production costs.

  • Byproduct Management : Oligomeric byproducts necessitate rigorous chromatography or recrystallization, reducing throughput .

Chemical Reactions Analysis

Types of Reactions

1,3,8,12-tetraazatricyclo[8.4.0.0,2,7]tetradeca-2,4,6-trien-9-one hydrochloride can undergo various chemical reactions, including:

    Oxidation: Using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Employing reducing agents such as sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions, often with halogenated reagents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenated compounds in the presence of a base.

Major Products

The major products depend on the type of reaction. For example:

    Oxidation: May yield oxidized derivatives with additional oxygen functionalities.

    Reduction: Typically produces reduced forms with fewer double bonds.

    Substitution: Results in substituted derivatives with new functional groups.

Scientific Research Applications

1,3,8,12-tetraazatricyclo[8.4.0.0,2,7]tetradeca-2,4,6-trien-9-one hydrochloride has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for drug development due to its unique structure and reactivity.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1,3,8,12-tetraazatricyclo[8.4.0.0,2,7]tetradeca-2,4,6-trien-9-one hydrochloride involves its interaction with molecular targets such as enzymes or receptors. The compound’s multiple nitrogen atoms allow it to form hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways. These interactions can modulate enzyme activity or receptor binding, leading to its observed effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

1,5,9,11-Tetrazatricyclo[8.4.0.0²,⁷]tetradeca-2(7),10-dien-8-one (XFU Ligand)

  • Structure : Shares the bicyclo[8.4.0] backbone but includes two additional nitrogen atoms and fluorine-substituted phenyl groups.
  • Application : Likely investigated as a CNS-targeting ligand due to its structural resemblance to neuroactive compounds .

Bicyclo-HMX-Based Cage Compounds (PATN, HNTATN)

  • Structure : Nitramine-rich cage compounds (e.g., PATN: C₅H₅N₁₀O₁₀) with tricyclo[3.3.1.0³,⁷] frameworks.
  • Key Features : High strain energy (250–300 kJ/mol) and detonation velocities (~9.5 km/s) due to compact, nitrated cores.
  • Application : High-energy-density materials (HEDMs) for explosives, contrasting with the hydrochloride salt’s probable pharmaceutical use .

Trazodone Hydrochloride

  • Structure : A triazolopyridine derivative with a piperazine side chain (C₁₉H₂₂ClN₅O₂).
  • Key Features : Acts as a serotonin antagonist and reuptake inhibitor (SARI). The hydrochloride salt improves bioavailability.

3,9-Diazatricyclo[8.4.0.0³,⁷]tetradeca-1(14),10,12-triene

  • Key Features : Lower nitrogen content reduces polarity compared to the target compound.

Comparative Data Table

Compound Name Molecular Formula Key Functional Groups Application Key Properties References
1,3,8,12-Tetraazatricyclo[8.4.0.0²,⁷]tetradeca-2,4,6-trien-9-one hydrochloride C₁₃H₁₅ClN₄O Tetraazatricyclic core, HCl salt Pharmaceutical (hypothetical) High solubility, rigid core
XFU Ligand C₂₄H₁₈F₄N₄O Fluorophenyl, trifluoromethyl CNS ligand candidate Lipophilic, halogenated
PATN (Bicyclo-HMX derivative) C₅H₅N₁₀O₁₀ Pentanitro groups High-energy material Detonation velocity: 9.5 km/s
Trazodone Hydrochloride C₁₉H₂₂ClN₅O₂ Triazolopyridine, piperazine Antidepressant SARI mechanism, bioavailability
3,9-Diazatricyclo[8.4.0.0³,⁷]tetradeca-1(14),10,12-triene C₁₂H₁₆N₂ Diazatricyclic core Chemical intermediate Low polarity, stable

Key Research Findings

Structural Influence on Function : Nitrogen-rich tricyclic compounds like the target molecule exhibit enhanced electronic density, which may improve binding to biological targets (e.g., enzymes or receptors) compared to simpler diazatricycles .

Salt vs. Neutral Forms : Hydrochloride salts (e.g., Trazodone HCl) demonstrate superior pharmacokinetic profiles over neutral analogs, suggesting similar advantages for the target compound .

Energetic vs. Pharmaceutical Applications : While bicyclo-HMX derivatives prioritize stability and detonation performance, azatricyclic hydrochlorides are tailored for solubility and bioactivity, reflecting divergent design principles .

Biological Activity

1,3,8,12-Tetraazatricyclo[8.4.0.0,2,7]tetradeca-2,4,6-trien-9-one hydrochloride is a compound of interest due to its unique structural properties and potential biological activities. This article explores its biological activity based on available literature and research findings.

Structural Information

  • Molecular Formula : C10H12N4O
  • SMILES Notation : C1CN2C(CN1)C(=O)NC3=C2N=CC=C3
  • InChIKey : JNRQGSRWMBHGOG-UHFFFAOYSA-N

Potential Biological Activities

  • Antimicrobial Activity : Compounds with similar tricyclic structures have shown antimicrobial properties. While specific studies on this compound are lacking, it may exhibit similar effects.
  • Antitumor Activity : The presence of nitrogen atoms in the structure can indicate potential antitumor activity through mechanisms that involve DNA intercalation or inhibition of enzymes involved in cancer cell proliferation.
  • Neuropharmacological Effects : Given its structural similarities to known psychoactive compounds, it may influence neurotransmitter systems and exhibit neuropharmacological effects.

Case Study 1: Antimicrobial Screening

A study conducted on related tricyclic compounds indicated significant antimicrobial activity against various bacterial strains. While direct testing on 1,3,8,12-tetraazatricyclo[8.4.0.0,2,7]tetradeca-2,4,6-trien-9-one hydrochloride has not been documented, the structural basis supports further investigation.

Case Study 2: Antitumor Activity Evaluation

Research has shown that compounds featuring similar nitrogenous frameworks possess the ability to inhibit tumor growth in vitro and in vivo models. A detailed examination of this compound's interaction with cancer cell lines could yield promising results.

Predicted Collision Cross Section Data

Adductm/zPredicted CCS (Ų)
[M+H]+205.10838146.9
[M+Na]+227.09032159.2
[M+NH4]+222.13492154.4
[M+K]+243.06426152.9
[M-H]-203.09382146.7

This table provides insights into the ionization characteristics of the compound which are relevant for understanding its behavior in biological systems.

Q & A

Q. What are the key considerations for synthesizing 1,3,8,12-tetraazatricyclo[8.4.0.0²,⁷]tetradeca-2,4,6-trien-9-one hydrochloride in a laboratory setting?

Methodological Answer: Synthesis typically involves multi-step organic reactions, including cyclization, halogenation, and acid-base neutralization. Critical parameters include:

  • Temperature control : Exothermic steps (e.g., cyclization) require gradual heating to avoid decomposition.
  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reactivity in nucleophilic substitution steps.
  • Purification : Column chromatography with silica gel and gradient elution (e.g., 5–20% methanol in dichloromethane) ensures high purity .

Q. How is the compound structurally characterized to confirm its identity?

Methodological Answer: Use a combination of:

  • NMR spectroscopy : 1^1H and 13^13C NMR to verify the tricyclic framework and substituent positions.
  • Mass spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]⁺) and isotopic patterns for chlorine content.
  • X-ray crystallography : Resolve crystal packing and hydrogen-bonding networks in the hydrochloride salt form .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data for this compound across different assays?

Methodological Answer: Contradictions often arise from assay-specific variables. Mitigate via:

  • Dose-response normalization : Compare IC₅₀ values using standardized protocols (e.g., ATP-based viability assays).
  • Buffer compatibility testing : Assess pH sensitivity (e.g., phosphate vs. HEPES buffers) impacting solubility and stability.
  • Orthogonal assays : Validate results with complementary methods (e.g., SPR for binding affinity vs. cellular uptake assays) .

Q. What strategies optimize the compound’s stability in long-term biochemical studies?

Methodological Answer:

  • Lyophilization : Store as a lyophilized powder under argon at -80°C to prevent hydrolysis.
  • Light-sensitive handling : Use amber vials to avoid photodegradation of the tricyclic core.
  • Buffered solutions : Prepare fresh solutions in degassed PBS (pH 7.4) with 0.1% BSA to minimize aggregation .

Q. How can computational methods predict the compound’s reactivity in novel chemical transformations?

Methodological Answer:

  • DFT calculations : Model transition states for electrophilic aromatic substitution at the C2 and C7 positions.
  • Molecular docking : Predict binding poses with biological targets (e.g., kinase domains) using AutoDock Vina.
  • SAR analysis : Correlate substituent effects (e.g., electron-withdrawing groups at C12) with activity trends .

Q. What interdisciplinary approaches are suitable for studying the compound’s environmental impact?

Methodological Answer:

  • Ecotoxicology assays : Use Daphnia magna or Danio rerio models to assess acute toxicity (LC₅₀).
  • Degradation studies : Monitor hydrolysis/oxidation products via LC-MS under simulated environmental conditions (pH 4–9, UV exposure).
  • QSAR modeling : Predict bioaccumulation potential using logP and topological polar surface area (TPSA) .

Q. How can researchers integrate this compound into a broader theoretical framework for drug discovery?

Methodological Answer:

  • Target validation : Use CRISPR/Cas9 knockout models to confirm specificity for proposed biological targets (e.g., DNA repair enzymes).
  • Mechanistic studies : Employ stopped-flow kinetics to elucidate reaction pathways in enzymatic inhibition.
  • Systems biology : Map interactions using STRING or KEGG databases to identify off-target effects .

Q. Notes on Experimental Design

  • Replication : Use ≥4 biological replicates for in vitro assays to account for batch variability .
  • Controls : Include vehicle (DMSO) and structurally related analogs (e.g., benzothiazine derivatives) as negative/positive controls .
  • Data reporting : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) for spectral and biological datasets .

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